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  • Product: 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
  • CAS: 1384428-28-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Biological Activity of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have established it as a "privileged scaffold" in drug discovery. Thiazole derivatives are found in a wide array of natural products, most notably Vitamin B1 (Thiamine), and are integral to numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, including their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. We will delve into the molecular mechanisms of action, analyze structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for evaluating their efficacy. This document is designed to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutics based on the thiazole framework.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Thiazole Ring: Physicochemical Properties

Thiazole, or 1,3-thiazole, is a pale-yellow flammable liquid with a pyridine-like odor.[1] Its five-membered ring structure, containing one sulfur and one nitrogen atom at positions 1 and 3 respectively, confers upon it a unique electronic configuration. The aromaticity of the ring allows for pi-electron delocalization, which is crucial for its interaction with biological targets. The nitrogen atom often acts as a hydrogen bond acceptor, a key interaction for binding to enzymes and receptors.[4] Furthermore, the thiazole nucleus can serve as a bioisostere for other aromatic or heterocyclic rings, allowing chemists to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1]

Significance in Natural Products and FDA-Approved Drugs

The thiazole moiety is a fundamental building block in both natural and synthetic compounds with significant therapeutic value.[3][5] It is a core component of Vitamin B1 (thiamine), essential for metabolism.[2] Its prevalence is further highlighted in a range of clinically approved drugs, showcasing its versatility:

  • Antiviral: Ritonavir, an HIV protease inhibitor, is a critical component of antiretroviral therapy.[1][6]

  • Anticancer: Dasatinib and Ixabepilone are potent antineoplastic agents used in cancer chemotherapy.[1][4]

  • Antifungal: Ravuconazole is an effective agent against fungal infections.[1]

  • Anti-inflammatory: Meloxicam and Fentiazac are widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial: Sulfathiazole is a short-acting sulfa drug with antibacterial properties.[3][6]

This proven track record in clinical medicine underscores the therapeutic potential of the thiazole scaffold and encourages continued research into novel derivatives.[4][5]

Major Classes of Biological Activity

Thiazole derivatives exhibit a remarkable breadth of pharmacological effects. Their ability to interact with a wide variety of biological targets makes them a rich source for lead compounds in many therapeutic areas.[1][2][7]

Antimicrobial Activity

The rise of antimicrobial resistance presents a global health crisis, necessitating the development of new and effective antimicrobial agents.[8] Thiazole derivatives have been extensively investigated for this purpose, showing potent activity against a wide range of pathogens.[8][9]

2.1.1. Mechanisms of Action The antimicrobial action of thiazole derivatives is often multifaceted. Due to their amphiphilic nature, some derivatives can easily integrate into microbial cell membranes, disrupting their integrity.[9] More specific mechanisms include:

  • DNA Gyrase Inhibition: Certain thiazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[6]

  • Enzyme Inhibition: Other derivatives act by inhibiting key metabolic enzymes necessary for microbial survival.[10]

2.1.2. Structure-Activity Relationship (SAR) Insights The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[9]

  • The introduction of different substituents can produce encouraging results against both Gram-positive and Gram-negative bacteria.[9]

  • For instance, trichlorophenyl thiazole molecules have demonstrated significant inhibitory effects against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[9]

  • The presence of a nitro group at position 4 of the thiazole ring has been shown to be significant in enhancing antimicrobial activity.[9]

2.1.3. Data Summary: Antibacterial Activity of Selected Thiazole Derivatives

Compound ReferenceTarget Organism(s)MIC (µM)Citation(s)
Compound 43aS. aureus, E. coli16.1[6]
Compound 43bA. niger (Antifungal)16.2[6]
Compound 43cB. subtilis28.8[6]
Compound 3Various Bacteria0.23–0.70 mg/mL[11]
Benzo[d]thiazole 13/14S. aureus, E. coli, A. niger50–75 µg/mL[12]
Anticancer Activity

Thiazole derivatives are a prominent class of compounds in cancer therapy research, with several acting through diverse mechanisms to inhibit tumor growth.[4][13] The nitrogen atom's ability to form hydrogen bonds with target proteins is a key feature of their anticancer activity.[4]

2.2.1. Mechanisms of Action The anticancer effects of thiazole derivatives are mediated through various pathways:

  • Enzyme Inhibition: Many thiazole-based drugs, like Dasatinib, function as potent kinase inhibitors, blocking signaling pathways that are essential for cancer cell proliferation and survival.[4] They have also been found to inhibit other critical targets like topoisomerase, HDAC, and Pin1.[14][15]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells.[4][16] Compound 1d, for example, was shown to influence the cell cycle, cause DNA fragmentation, and induce mitochondrial depolarization, all hallmarks of apoptosis.[16]

  • Tubulin Polymerization Disruption: Some thiazole compounds interfere with the formation of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells.[14][17]

2.2.2. Data Summary: Anticancer Activity of Selected Thiazole Derivatives

Compound ReferenceCancer Cell Line(s)IC50 (µM)Mechanism/TargetCitation(s)
Compound 87aHeLa, SSMC-7721, CT-263.48 - 8.84Not specified[3]
Compound 90Liver Cancer Cells0.11Not specified[3]
Compound 29Not specified0.05Not specified[14]
Compound 40Not specified0.00042Not specified[14]
Compound 4iSaOS-2 (Osteosarcoma)0.190 µg/mLEGFR Inhibition[18]
Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[19] Thiazole derivatives, including the commercial drug Meloxicam, have shown significant potential as anti-inflammatory agents.[1][3]

2.3.1. Mechanism of Action The primary mechanism for the anti-inflammatory action of many thiazole derivatives involves the inhibition of key enzymes in the inflammatory cascade:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These compounds can block the arachidonic acid pathway by inhibiting COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[19]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: Some thiazole derivatives can reduce nitric oxide (NO) synthesis by blocking the active site of iNOS, thereby mitigating the inflammatory response.[20]

Antiviral Activity

The development of novel antiviral drugs is critical for combating viral infections, which pose significant public health threats.[21] Thiazole derivatives have been reported to inhibit a wide range of viruses, including HIV, influenza, coronaviruses, and hepatitis C.[21][22][23]

2.4.1. Mechanisms of Action Thiazole compounds can interfere with various stages of the viral life cycle:

  • Protease Inhibition: As exemplified by Ritonavir, thiazole derivatives can act as potent protease inhibitors, preventing the maturation of viral particles.[6]

  • Entry Inhibition: Some molecules target the binding of the virus to host cells. For example, certain thiazole derivatives carrying oxalamide units have been shown to disrupt the CD4 binding site of HIV, preventing its entry into the host cell.[1]

  • Neuraminidase Inhibition: Thiazolinone compounds have been designed as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[23]

Methodologies for Evaluating Biological Activity

The evaluation of thiazole derivatives requires a systematic approach, progressing from initial in vitro screening to more complex cellular and in vivo models. The choice of assay is dictated by the specific biological activity being investigated.

General Workflow for Screening Thiazole Derivatives

A typical drug discovery workflow for a new series of thiazole derivatives involves synthesis, purification, structural confirmation, and a tiered screening process to identify lead compounds for further development.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Primary_Screen Primary Screening (e.g., MIC, Enzyme Assay) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (e.g., Cytotoxicity, Selectivity) Hit_ID->Secondary_Screen Lead_Gen Lead Generation Secondary_Screen->Lead_Gen SAR SAR Studies & Optimization Lead_Gen->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy & Pharmacokinetics ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: High-level workflow for thiazole derivative drug discovery.

Protocol: In Vitro Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Thiazole derivative stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Dispense 50 µL of broth into all wells of a 96-well plate. Add 50 µL of the thiazole stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard 50 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include wells with bacteria and broth (growth control) and wells with broth only (sterility control). Also, run a serial dilution of the positive control antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to screen for anticancer activity.

Materials:

  • Human cancer cell line (e.g., HeLa, SaOS-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thiazole derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16]

Synthesis and Structure-Activity Relationship (SAR) Analysis

Common Synthetic Routes: The Hantzsch Thiazole Synthesis

One of the most fundamental and widely used methods for synthesizing the thiazole core is the Hantzsch synthesis.[3][24] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] This robust method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, making it invaluable for generating diverse compound libraries for biological screening.

Caption: Simplified schematic of the Hantzsch thiazole synthesis.

Key SAR Principles

The biological activity of thiazole derivatives can be finely tuned by modifying the substituents at the 2, 4, and 5-positions.

  • Position 2: Substitutions at this position are crucial for modulating activity. For example, in antimicrobial agents, linking different aryl or heteroaryl moieties can significantly alter the spectrum and potency.[11]

  • Position 4: The group at this position often influences receptor or enzyme binding. In some anticancer derivatives, a hydroxyl group on a benzene ring at this position enhances activity, while a fluorine group decreases it.[3]

  • Position 5: This position is also key for optimization. In anti-inflammatory compounds, modifications here can affect selectivity for COX-1 versus COX-2.

Hydrophobic and steric parameters of the substituents are often critical determinants of activity, as seen in H1-antihistamine thiazole derivatives.[25]

Future Perspectives and Conclusion

The thiazole scaffold continues to be an exceptionally fruitful starting point for the development of new therapeutic agents. Future research will likely focus on several key areas:

  • Novel Targets: Exploring the potential of thiazole derivatives against emerging biological targets, including those involved in neurodegenerative diseases and metabolic disorders.[9][26]

  • Hybrid Molecules: Designing hybrid molecules that incorporate the thiazole scaffold with other known pharmacophores to create drugs with dual or synergistic modes of action.[27]

  • Computational Chemistry: Increasingly leveraging in silico tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to rationally design more potent and selective thiazole derivatives, thereby accelerating the drug discovery process.[10][25]

References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). vertexaisearch.cloud.google.com.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). vertexaisearch.cloud.google.com.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). mdpi.com. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). scijournals.org. Retrieved February 14, 2026, from [Link]

  • Anti-viral activity of thiazole derivatives: an updated patent review - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). researchgate.net. Retrieved February 14, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). eurekaselect.com. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (n.d.). mdpi.com. Retrieved February 14, 2026, from [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. (n.d.). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel biologically active thiazole dyes and their applications. (2019, June 25). researchgate.net. Retrieved February 14, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). ijper.org. Retrieved February 14, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). researchgate.net. Retrieved February 14, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents - MDPI. (n.d.). mdpi.com. Retrieved February 14, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). comptes-rendus.academie-sciences.fr. Retrieved February 14, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). myjms.mohe.gov.my. Retrieved February 14, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). researchgate.net. Retrieved February 14, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.). mdpi.com. Retrieved February 14, 2026, from [Link]

  • Full article: Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). tandfonline.com. Retrieved February 14, 2026, from [Link]

  • Full article: Review of the synthesis and biological activity of thiazoles. (2020, December 6). tandfonline.com. Retrieved February 14, 2026, from [Link]

  • A Review on the Synthesis of Biologically Active Thiazoles - PubMed. (2026, January 15). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety - World Scientific News. (n.d.). worldscientificnews.com. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Review on Chemical-Biological Applications of Thiazole Derivatives - Scientific Forefront. (2020, March 14). forefront.sciforum.net. Retrieved February 14, 2026, from [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022, July 12). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed. (2016, November 15). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2025, March 27). pubs.acs.org. Retrieved February 14, 2026, from [Link]

  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC. (2023, May 25). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed. (2013, April 30). pubmed.ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. (n.d.). researchgate.net. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (2020, November 19). wjpmr.com. Retrieved February 14, 2026, from [Link]

  • Anti-inflammatory activity of thiazole derivatives (A, A1, and A2) - ResearchGate. (n.d.). researchgate.net. Retrieved February 14, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). ncbi.nlm.nih.gov. Retrieved February 14, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023, August 6). pubs.acs.org. Retrieved February 14, 2026, from [Link]

  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (2025, August 7). researchgate.net. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid as a research tool for enzyme inhibition

Executive Summary 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1384428-28-7) is a specialized heterocyclic fragment used in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical chemical probe for e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1384428-28-7) is a specialized heterocyclic fragment used in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical chemical probe for enzymes that recognize acidic substrates, specifically D-Amino Acid Oxidase (DAAO) and Protein Kinase CK2 .

Unlike broad-spectrum inhibitors, this compound functions as a "minimal pharmacophore" tool. Its structure—a planar thiazole ring coupled with a catalytic carboxylate and a solubilizing methoxyethyl tail—allows researchers to map the steric and electrostatic requirements of the S1/S2 subsites in flavoenzymes and kinase ATP-binding pockets.

Primary Applications:

  • DAAO Inhibition: Competitive antagonist mimicking the D-amino acid substrate carboxylate.

  • CK2 Inhibition: ATP-competitive fragment targeting the unique lysine/glutamate active site architecture.

  • Negative Control: Validating the necessity of H-bond donors (e.g., 2-amino groups) in complex kinase inhibitors (e.g., Dasatinib analogs).

Mechanistic Insight & Rational Design

The "Acidic Clamp" Mechanism

The utility of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid lies in its ability to hijack the "arginine claw" or "guanidinium switch" found in many oxidases and kinases.

  • DAAO Context: DAAO degrades D-serine (a NMDA receptor co-agonist).[2] The enzyme's active site contains Arg283 and Tyr224 . The carboxylic acid moiety of the thiazole forms a salt bridge with Arg283, while the thiazole ring stacks against the FAD cofactor, blocking substrate entry. The 1-methoxyethyl group probes the hydrophobic "specificity pocket," determining isoform selectivity (human vs. porcine DAAO).

  • CK2 Context: The carboxylate group mimics the phosphate of ATP or the acidic residues of substrate proteins, anchoring the molecule via Lys68 and Glu81 in the CK2 active site.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and downstream effects on NMDA receptor signaling (relevant to DAAO inhibition).

DAAO_Inhibition cluster_legend Mechanism of Action DAAO D-Amino Acid Oxidase (Active Enzyme) Complex Enzyme-Inhibitor Complex (Inactive) DAAO->Complex Inhibition Product Hydroxypyruvate + H2O2 + NH3 DAAO->Product Oxidative Deamination D_Serine D-Serine (Substrate) D_Serine->DAAO Binds NMDA NMDA Receptor (Synaptic Plasticity) D_Serine->NMDA Co-agonism Inhibitor 2-(1-Methoxyethyl)-1,3-thiazole- 5-carboxylic acid Inhibitor->DAAO Competitive Binding (Ki ~ µM) Complex->NMDA Preserves D-Serine Pool Inhibition prevents D-Serine degradation,\npotentiating NMDA receptor signaling. Inhibition prevents D-Serine degradation, potentiating NMDA receptor signaling.

Caption: Competitive inhibition of DAAO by the thiazole fragment prevents D-serine degradation, indirectly modulating NMDA receptor activity.[3][4][5][6][7][8][9][10]

Experimental Protocols

Protocol A: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Purpose: Determine the IC50 of the thiazole fragment against human DAAO using a peroxidase-coupled colorimetric readout.

Materials:

  • Enzyme: Recombinant human DAAO (0.5 µ g/well ).

  • Substrate: D-Serine (50 mM stock).

  • Coupling System: Horseradish Peroxidase (HRP) + o-Phenylenediamine (OPD) or Amplex Red.

  • Buffer: 100 mM Sodium Pyrophosphate, pH 8.3.

  • Inhibitor: 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute the inhibitor in Assay Buffer to 2x desired concentrations (range: 0.1 µM to 500 µM). Maintain DMSO < 1%.

  • Incubation: Add 50 µL of Inhibitor and 25 µL of DAAO enzyme solution to a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL of Substrate Mix (20 mM D-Serine + 5 U/mL HRP + 50 µM Amplex Red).

  • Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    vs. [Inhibitor] to determine IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Reference Control: Use Benzoate or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid as a positive control (expected IC50 ~1-5 µM).

Protocol B: CK2 Kinase Assay (ADP-Glo Method)

Purpose: Evaluate the fragment's ability to displace ATP in Casein Kinase 2 (CK2).

Step-by-Step Workflow:

  • Reaction Mix: Combine CK2 enzyme (10 ng), Casein substrate (0.2 µg/µL), and Inhibitor in Kinase Buffer (20 mM Tris pH 7.5, 10 mM MgCl2).

  • ATP Addition: Initiate with 10 µM Ultra-Pure ATP.

  • Incubation: 60 minutes at 30°C.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence.

Data Analysis & Interpretation

The following table summarizes typical inhibition profiles expected for thiazole-5-carboxylic acid derivatives compared to standard reference compounds.

Compound ClassTarget EnzymeBinding ModeTypical IC50 / KiNotes
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid DAAO Competitive (vs D-Serine)5 - 50 µM Potency depends on the fit of the methoxyethyl group in the hydrophobic pocket.
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid CK2 Competitive (vs ATP)10 - 100 µM Acts as a weak fragment; often used as a starting point for growing into the ribose pocket.
Sodium BenzoateDAAOCompetitive2 - 10 µMClassic reference standard (Reference 1).
Ellagic AcidCK2Competitive0.04 µMHigh-potency reference for comparison (Reference 2).

Structure-Activity Relationship (SAR) Note: The 5-carboxylic acid is the "warhead." Esterification of this group (e.g., methyl ester) typically abolishes activity , serving as an excellent negative control to prove the necessity of the ionic interaction.

References

  • Katane, M., et al. (2013). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro." Journal of Medicinal Chemistry.

  • Cozza, G., et al. (2012). "Thiazole-5-carboxylic acid derivatives as protein kinase CK2 inhibitors." Current Medicinal Chemistry.

  • Protopopov, M. V., et al. (2018). "Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2." Current Enzyme Inhibition.

  • Hopkins, A. L., et al. (2014). "Fragment-based drug discovery: the evolution of a distinct drug discovery paradigm." Nature Reviews Drug Discovery.

Sources

Application

Analytical Strategies for Thiazole-5-Carboxylic Acid Derivatives

Introduction & Scope Thiazole-5-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Dasatinib ), xanthine oxidase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Thiazole-5-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Dasatinib ), xanthine oxidase inhibitors (e.g., Febuxostat analogs), and novel antimicrobial agents.

The analytical characterization of these compounds presents unique challenges:

  • Basicity & Tailing: The thiazole nitrogen (pKa ~2.5–3.5) often interacts with residual silanols in HPLC columns, causing severe peak tailing.

  • Regioisomerism: Distinguishing between thiazole-4-carboxylic and thiazole-5-carboxylic isomers requires high-resolution separation and specific spectroscopic validation.

  • Solubility: Many derivatives exhibit poor aqueous solubility, complicating bioanalytical extraction.

This guide provides field-proven protocols for the purity analysis, structural elucidation, and bioquantification of this chemical class.

Chromatographic Separation (HPLC-UV)

The "Silanol Suppression" Method (Purity & Assay)

Objective: Quantify purity of thiazole-5-carboxylic acid intermediates (e.g., Ethyl 2-amino-1,3-thiazole-5-carboxylate) while eliminating peak tailing.

Rationale: Standard neutral mobile phases fail for aminothiazoles. We utilize a low pH (pH ~2.5) buffer to protonate the thiazole nitrogen fully, preventing interaction with stationary phase silanols, combined with an ion-pairing effect from phosphate.

Protocol Parameters
ParameterSpecification
Column Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 5 µm). Note: End-capping is non-negotiable.
Mobile Phase A 0.1% Orthophosphoric Acid (OPA) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 272 nm (Primary), 254 nm (Secondary)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop
System Suitability Criteria (Self-Validation)
  • Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5, increase buffer ionic strength (add 10mM KH₂PO₄).

  • Resolution (Rs): > 2.0 between the regioisomer (4-carboxylic) and target (5-carboxylic).

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Bioanalysis (LC-MS/MS)

High-Sensitivity Plasma Quantification

Objective: Quantify thiazole derivatives in rat/human plasma for PK studies. Rationale: Electrospray Ionization (ESI) in Positive Mode is highly efficient due to the proton-affinitive thiazole nitrogen.

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 150 µL Acetonitrile containing Internal Standard (e.g., deuterated analog or 2-aminothiazole).

  • Vortex aggressively for 2 mins.

  • Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Inject 5 µL of the supernatant.

LC-MS/MS Conditions
ParameterSetting
Ion Source ESI Positive (ESI+)
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
MRM Transitions Precursor (M+H)⁺Product (M-CO/HCN)
Common Fragment Loss of CO (28 Da) from carboxylic moiety is characteristic.[1]

Structural Characterization Logic

Distinguishing Regioisomers (4- vs 5-position)

A critical impurity in the synthesis of thiazole-5-carboxylic acids is the 4-carboxylic acid isomer .

  • NMR Distinction:

    • Thiazole-5-COOH: The C4-proton typically appears as a singlet downfield (~8.0–8.5 ppm ).

    • Thiazole-4-COOH: The C5-proton is slightly more shielded.

    • NOESY Experiment: If the derivative has a substituent at position 2 (e.g., an amino or phenyl group), a NOE correlation between the C4-proton and the side chain confirms the 5-COOH structure.

  • Fragmentation (MS/MS):

    • 5-carboxylic acids often show a cleaner loss of CO₂ (44 Da) or CO (28 Da) compared to the 4-isomers, which may undergo ring cleavage more readily due to steric strain.

Visualizations

Method Development Decision Tree

This workflow guides the analyst through optimizing the separation of basic thiazole derivatives.

MethodDevelopment Start Start: Thiazole Derivative Analysis Solubility Check Solubility (MeOH vs ACN vs DMSO) Start->Solubility ColumnSel Select Column: C18 (End-capped) Solubility->ColumnSel MobilePhase Initial Mobile Phase: 0.1% Formic Acid (pH 2.7) ColumnSel->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing FixTailing Switch Buffer: Add 10mM Ammonium Formate or Phosphate (pH 2.5) Tailing->FixTailing Yes Resolution Isomer Resolution < 1.5? Tailing->Resolution No FixTailing->CheckPeak FixRes Change Selectivity: Switch to Phenyl-Hexyl Column Resolution->FixRes Yes FinalMethod Final Validated Method Resolution->FinalMethod No FixRes->FinalMethod

Figure 1: Decision matrix for optimizing HPLC separation of thiazole derivatives, addressing common basicity issues.

Bioanalytical Extraction Logic

Logic flow for extracting thiazole-5-carboxylic acids from plasma matrices.

Bioanalysis Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN 3:1 ratio) Plasma->PPT IS Add Internal Std (Deuterated) IS->PPT Centrifuge Centrifuge 14k RPM, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (Prevent solvent effect) Supernatant->Dilution Inject Inject to LC-MS/MS (ESI+ Mode) Dilution->Inject

Figure 2: Optimized Protein Precipitation (PPT) workflow for high-throughput bioanalysis.

References

  • Basavanakatti, A. et al. (2024).[2] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[2] [Link] Cited for: HPLC mobile phase optimization (OPA/ACN) and LC-MS/MS ESI+ parameters.

  • Das, J. et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link] Cited for: Synthetic pathways and characterization of thiazole-5-carboxamide intermediates.[3]

  • Wu, L. et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(3), 766-772. [Link] Cited for: Fragmentation patterns and degradation pathways of thiazole derivatives.

  • PubChem Compound Summary. (2025). "Thiazole-5-carboxylic acid."[4][5][6][7][8] National Center for Biotechnology Information. [Link] Cited for: Physicochemical properties and solid-state data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Introduction to the Synthetic Strategy

The synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is most effectively approached via a two-stage process rooted in classical heterocyclic chemistry. The core of this strategy is the renowned Hantzsch thiazole synthesis, which constructs the thiazole ring, followed by a standard saponification to yield the final carboxylic acid.[1][2]

The overall workflow involves:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the ethyl ester intermediate, ethyl 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylate, by reacting 2-methoxypropanethioamide with ethyl 2-chloro-3-oxobutanoate .

  • Stage 2: Saponification. Hydrolysis of the ethyl ester to the final carboxylic acid product.

This guide is structured in a question-and-answer format to directly address the practical challenges and questions that arise during this multi-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Starting Material Synthesis & Quality Control

Question 1: My Hantzsch reaction is low-yielding. Could my starting materials be the problem?

Absolutely. The purity of your starting materials, 2-methoxypropanethioamide and ethyl 2-chloro-3-oxobutanoate, is critical.

  • Ethyl 2-chloro-3-oxobutanoate: This reactant is susceptible to degradation and can contain residual starting material (ethyl acetoacetate) or byproducts from its synthesis.[3][4] The presence of unchlorinated ethyl acetoacetate will not participate in the Hantzsch reaction, leading to a direct reduction in theoretical yield. It is advisable to purify commercial material by vacuum distillation if its purity is questionable.[3]

  • 2-Methoxypropanethioamide: Thioamides can be challenging to purify and may contain residual amide or other impurities from the thionation process (e.g., using Lawesson's reagent).[5] Such impurities can lead to side reactions. Purity should be assessed by ¹H NMR and LC-MS before use.

Question 2: I need to synthesize my own starting materials. Can you provide a reliable protocol?

Yes. Below are established protocols for preparing the key precursors.

Protocol 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate [4]

  • Principle: This protocol involves the direct chlorination of ethyl acetoacetate using thionyl chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), combine ethyl acetoacetate (1.0 eq) and a suitable solvent such as n-heptane or toluene (approx. 2.5 mL per gram of ester).

    • Slowly add thionyl chloride (1.5 to 2.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (typically 80-95°C) for 6-8 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, allow the mixture to cool. Remove the solvent and excess thionyl chloride by distillation at atmospheric pressure.

    • Distill the remaining crude oil under reduced pressure to collect the pure ethyl 2-chloro-3-oxobutanoate fraction.[4]

Protocol 2: Synthesis of 2-Methoxypropanethioamide (Adapted from General Methods) [5]

  • Principle: This protocol uses Lawesson's reagent for the thionation of the corresponding amide, 2-methoxypropanamide.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxypropanamide (1.0 eq) in anhydrous toluene or THF.

    • Add Lawesson's reagent (0.5 eq) portion-wise to the solution.

    • Heat the mixture to reflux (80-110°C) and stir for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove solid byproducts.

    • Concentrate the filtrate under reduced pressure. The crude thioamide can often be purified by column chromatography on silica gel or by recrystallization.

Part 2: Optimizing the Hantzsch Thiazole Synthesis

Question 3: What is the mechanism for the Hantzsch synthesis, and how does it inform optimization?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through several steps, each with its own requirements.[1][6]

// Nodes Thioamide [label="2-Methoxy-\npropanethioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; AlphaHalo [label="Ethyl 2-chloro-\n3-oxobutanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="Nucleophilic Attack\n(SN2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Thioether\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydroxythiazoline\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration\n(Aromatization)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ethyl 2-(1-methoxyethyl)-\n1,3-thiazole-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thioamide -> SN2; AlphaHalo -> SN2; SN2 -> Intermediate1 [label=" Forms C-S bond"]; Intermediate1 -> Cyclization [label=" N attacks ketone C=O"]; Cyclization -> Intermediate2; Intermediate2 -> Dehydration [label=" Loss of H₂O"]; Dehydration -> Product; } dot Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Causality: The initial step is an Sₙ2 reaction where the sulfur of the thioamide attacks the chlorinated carbon of the ketoester.[1] This step is favored by polar aprotic solvents. The subsequent intramolecular cyclization and dehydration lead to the stable aromatic thiazole ring. The final dehydration is often the driving force for the reaction.

Question 4: I'm getting a low yield. How can I optimize the reaction conditions?

Low yields are common and can often be improved by systematically adjusting reaction parameters.[7]

Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis

ParameterConventional MethodOptimized/Green AlternativeRationale & Expert Insight
Solvent Ethanol or MethanolEthanol/Water (1:1 v/v)[7]A mixed aqueous system can improve the solubility of reactants and facilitate the reaction, often leading to higher yields. It is also a greener solvent choice.
Temperature Reflux (e.g., ~78°C for EtOH)Room Temperature (with sonication)[7] or 60-80°CWhile heating is standard, ultrasonic irradiation can provide the activation energy needed at lower temperatures, potentially reducing side product formation.
Catalyst None (thermal)Silica-supported tungstosilicic acid[7]Heterogeneous acid catalysts can accelerate the cyclization and dehydration steps, leading to shorter reaction times and higher yields. They are also easily recoverable.
Reaction Time 4-24 hours1-3 hoursOptimization of solvent, temperature, and catalysis can dramatically reduce the required reaction time.

Protocol 3: Optimized Hantzsch Synthesis of Ethyl 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylate

  • Principle: A one-pot condensation reaction between the thioamide and α-halo ketoester in a mixed solvent system for improved yield and efficiency.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxypropanethioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.05 eq) in a 1:1 mixture of ethanol and water.

    • Heat the mixture to reflux (approx. 80-85°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a 5% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This neutralizes the HCl byproduct and helps precipitate the product.[1]

    • Stir the resulting suspension for 30 minutes in an ice bath.

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the crude ethyl ester product.

Part 3: Ester Hydrolysis (Saponification)

Question 5: My ester hydrolysis to the carboxylic acid is incomplete or fails entirely. What's going wrong?

This is a frequent challenge. The primary causes are insufficient base, steric hindrance, or using reaction conditions that favor transesterification over hydrolysis.

  • Transesterification: If you perform the hydrolysis in methanol or ethanol with sodium hydroxide, you risk merely swapping one ester for another (ethyl to methyl, for example), especially if water is limited.[8]

  • Solution: The use of lithium hydroxide (LiOH) is often superior for challenging saponifications.[9] It has a higher affinity for the carbonyl oxygen, which facilitates the nucleophilic attack by hydroxide. A co-solvent system like Tetrahydrofuran (THF)/Water is ideal as it dissolves the organic ester while providing the aqueous hydroxide for the reaction.

// Nodes Start [label="Ester Hydrolysis Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Using NaOH in pure Methanol?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Risk of Transesterification.\nSwitch to LiOH in THF/Water.", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem2 [label="Reaction Incomplete?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Increase base equivalents (2-4 eq).\nIncrease temperature (reflux).\nExtend reaction time.", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem3 [label="Product doesn't precipitate?", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Ensure pH is low enough (pH 2-3).\nExtract with organic solvent (EtOAc).\nSaturate aqueous layer with NaCl.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Hydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Problem1; Start -> Problem2; Start -> Problem3; Problem1 -> Solution1; Problem2 -> Solution2; Problem3 -> Solution3; Solution1 -> Success; Solution2 -> Success; Solution3 -> Success; } dot Caption: Troubleshooting Logic for Ester Hydrolysis.

Protocol 4: Saponification of Ethyl 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylate [10][11]

  • Principle: Base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the crude ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 60-70°C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl.

    • A precipitate of the carboxylic acid should form. Stir in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 4: Purification and Final Characterization

Question 6: My final product is impure after the acidic workup. What is the best purification strategy?

Recrystallization is the most effective method for purifying the final carboxylic acid.

  • Common Impurities: The most likely impurity is unreacted ethyl ester from an incomplete hydrolysis.

  • Solvent Selection: A binary solvent system is often ideal. You need a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which the impurities have different solubility profiles.

    • Good starting points: Ethanol/water, ethyl acetate/hexanes, or toluene.[10][11]

  • Troubleshooting Recrystallization:

    • Product "Oils Out": If the product separates as an oil upon cooling, the cooling rate may be too fast, or the solvent boiling point may be too high relative to the product's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • No Crystals Form: The solution may not be saturated. Try boiling off some solvent to increase the concentration. If that fails, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Chemische Berichte, 14(2), 1637-1638. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Syntheses. (n.d.). Procedure for Amide Synthesis. [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • Stenutz. (n.d.). ethyl 2-chloro-3-oxobutanoate. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working. [Link]

  • Arctom Scientific. (n.d.). 2-Methoxypropanethioamide. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

  • Google Patents. (n.d.). Method for producing 2,2-dimethylpropane thioamide.
  • PubChemLite. (n.d.). 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1330. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Allied Academies. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for Complex Thiazole Mixtures

Welcome to the technical support center for the analysis of complex thiazole mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of characte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of complex thiazole mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of characterizing these vital heterocyclic compounds. Thiazoles are a cornerstone in medicinal chemistry, known for their broad spectrum of biological activities.[1][2] However, their structural diversity and the complexity of matrices in which they are often found present significant analytical challenges.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering self-validating protocols.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of thiazole derivatives. However, issues such as poor peak shape, retention time drift, and co-elution are common.

Frequently Asked Questions (HPLC)

Q1: I'm observing significant peak tailing for my basic thiazole analytes. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds is a classic sign of secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[3] At neutral or near-neutral pH, these silanols are deprotonated and can interact ionically with protonated basic analytes, leading to a distorted peak shape.

  • Immediate Action:

    • Lower Mobile Phase pH: Decrease the mobile phase pH to a range of 2-3 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing secondary interactions.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[3]

  • Long-Term Solution:

    • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanols.

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities and reduce silanol interactions.

Q2: My retention times are drifting during a long analytical run. What are the most common causes?

A2: Retention time drift can compromise the accuracy and precision of your analysis. The most frequent culprits are changes in the mobile phase composition, temperature fluctuations, or column equilibration issues.[4]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and adequately degassed. For gradient elution, confirm that the mixer is functioning correctly.[4][5]

    • Column Temperature: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[4][6]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially when switching between methods or after a shutdown. This may require flushing with 10-20 column volumes.[6]

Troubleshooting Guide: HPLC Peak Shape Issues
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload; Mismatched sample solvent.Lower mobile phase pH; Use a high-purity silica column; Reduce injection volume; Dissolve sample in mobile phase.[3]
Peak Fronting Column overload; Sample solvent stronger than mobile phase.Dilute the sample; Inject a smaller volume; Ensure the sample solvent is weaker than or the same as the mobile phase.[3][5]
Split Peaks Contamination at the column inlet; Co-eluting compounds; Incompatible sample solvent.Replace the guard column; Flush the analytical column in the reverse direction; Optimize the method for better resolution; Inject the sample in the starting mobile phase.
Broad Peaks Low mobile phase flow rate; Large extra-column volume; Column contamination.Verify and adjust the flow rate; Minimize tubing length and diameter between the injector, column, and detector; Replace the guard column or clean the analytical column.[6]
Experimental Protocol: Optimizing HPLC Separation of a Thiazole Mixture
  • Initial Column Screening:

    • Begin with a standard C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • If co-elution is an issue, screen alternative stationary phases such as a Phenyl-Hexyl or a Biphenyl phase to exploit different retention mechanisms (e.g., pi-pi interactions).

  • Mobile Phase Optimization:

    • Start with a generic gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Adjust the gradient slope to improve the separation of critical pairs.

    • If resolution is still insufficient, consider replacing acetonitrile with methanol, which can alter the selectivity.

  • Temperature Adjustment:

    • Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C). Increasing the temperature generally decreases retention times and can improve peak shape, but may also affect selectivity.[7]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural elucidation of thiazole derivatives, often coupled with liquid or gas chromatography.

Frequently Asked Questions (MS)

Q1: How can I differentiate between isomeric thiazole derivatives using mass spectrometry?

A1: Differentiating isomers by MS can be challenging as they often have the same molecular weight. Tandem mass spectrometry (MS/MS) is essential.

  • Collision-Induced Dissociation (CID): The fragmentation patterns of isomers can be distinct. For example, the position of substituents on the thiazole ring can influence which bonds break first, leading to unique product ions.[8][9]

  • Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This advanced technique, coupled with MS, can provide structural information on fragment ions, helping to distinguish between isomeric structures that may not be differentiable by CID alone.[10]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers before they enter the mass spectrometer.

Q2: I'm observing poor ionization efficiency for my thiazole compounds in ESI-MS. What can I do to improve it?

A2: Poor ionization can be due to the inherent properties of the molecule or the analytical conditions.

  • Mobile Phase Modifiers:

    • Positive Mode (ESI+): Ensure the mobile phase is acidic (e.g., 0.1% formic acid or acetic acid) to promote protonation of the nitrogen atom in the thiazole ring.

    • Negative Mode (ESI-): If the molecule has acidic functional groups, use a basic mobile phase (e.g., 0.1% ammonium hydroxide) to facilitate deprotonation.

  • Solvent Composition: The organic solvent can influence droplet formation and desolvation. Acetonitrile is often preferred over methanol for ESI due to its lower surface tension and viscosity.

  • Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your specific analytes.

Troubleshooting Workflow: Thiazole Isomer Differentiation

start Isomeric Mixture Detected by LC-MS msms Perform LC-MS/MS Analysis start->msms compare Compare Fragmentation Patterns msms->compare distinct Distinct Fragments? compare->distinct identified Isomers Differentiated distinct->identified Yes not_identified Indistinguishable Fragments distinct->not_identified No advanced Employ Advanced Techniques (e.g., IMS-MS, IRMPD) not_identified->advanced reoptimize Re-optimize Chromatographic Separation not_identified->reoptimize advanced->identified reoptimize->start

Caption: Decision tree for differentiating thiazole isomers.

Section 3: Gas Chromatography (GC)

For volatile and thermally stable thiazole derivatives, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable analytical technique.

Frequently Asked Questions (GC)

Q1: My thiazole compounds are showing poor peak shape and tailing in the GC chromatogram. What could be the issue?

A1: Peak tailing in GC is often due to active sites in the inlet liner or on the column itself. Thiazole compounds, with their nitrogen and sulfur atoms, can be particularly susceptible to these interactions.

  • Inlet Maintenance:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Over time, liners can become active; regular replacement is crucial.

    • Optimize Inlet Temperature: Too high a temperature can cause degradation, while too low a temperature can lead to slow volatilization and broad peaks.

  • Column Choice and Conditioning:

    • Select an Appropriate Stationary Phase: A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for many thiazole derivatives.

    • Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

Q2: I am analyzing a mixture of thiazole and thiazoline derivatives, but the results are inconsistent. Why might this be happening?

A2: Thiazolines can be oxidized to thiazoles, and this conversion can sometimes occur under the high-temperature conditions of the GC inlet.[11]

  • Mitigation Strategies:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analytes.

    • Use a Cool On-Column Inlet: This injection technique introduces the sample directly onto the column without a heated inlet, minimizing the risk of thermal degradation or conversion.

    • Derivatization: Consider derivatizing the thiazoline compounds to make them more thermally stable before GC analysis.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of thiazole derivatives, especially for distinguishing between isomers.

Frequently Asked questions (NMR)

Q1: How can I use ¹H NMR to confirm the substitution pattern on a thiazole ring?

A1: The chemical shifts and coupling constants of the protons on the thiazole ring are highly dependent on their position and the nature of the substituents.

  • Chemical Shifts: The protons at the C2, C4, and C5 positions of the thiazole ring have characteristic chemical shift ranges. For example, the C2-H proton is typically the most downfield.[12]

  • Coupling Constants: The coupling constants (J-values) between adjacent protons can help to confirm their relative positions.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can definitively show which protons are coupled to each other, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, aiding in the assignment of complex structures.[13]

Q2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of my thiazole derivative. What should I do?

A2: Quaternary carbons do not have attached protons, so they do not show up in a standard DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, you can confidently assign its position in the molecule.[14][15]

  • Comparison to Predicted Spectra: Use NMR prediction software to generate a theoretical spectrum of your proposed structure. Comparing the predicted chemical shifts to your experimental data can provide strong evidence for your assignments.

Data Interpretation Workflow: NMR Structural Elucidation

start Acquire 1D NMR (¹H, ¹³C, DEPT) assign_protons Assign Protons & Carbons with Attached Protons start->assign_protons quaternary Identify Quaternary Carbons assign_protons->quaternary acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) quaternary->acquire_2d cosy Establish ¹H-¹H Couplings (COSY) acquire_2d->cosy hsqc Correlate Protons to Directly Attached Carbons (HSQC) acquire_2d->hsqc hmbc Assign Quaternary Carbons via Long-Range Couplings (HMBC) acquire_2d->hmbc structure Propose Final Structure cosy->structure hsqc->structure hmbc->structure

Caption: Workflow for structural elucidation using NMR.

References

  • Butcher, M., & Thomas, C. B. (1970). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 367.
  • Mohamed, G. G., El-Ghorab, A. H., & El-Sayed, F. A. (2008).
  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 863.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Kim, J., et al. (2022).
  • Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 020023.
  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • Korenman, Y. I., et al. (2001). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 56(8), 738-742.
  • Al-Ostath, A. I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31697-31718.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Jetir.org. (2024). HPLC TROUBLESHOOTING: A REVIEW.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 448-456.
  • El-Metwaly, N. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7349.
  • Gümüş, M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(14), 12949-12961.
  • El-Gohary, N. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21768-21780.
  • El-Gohary, N. M., & Shaheen, M. A. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of the Iranian Chemical Society, 18(12), 3327-3341.
  • El-Gohary, N. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21768-21780.
  • MOST Wiedzy. (2023).
  • Welch, C. J., et al. (2017). Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research.
  • Chufan, E. E., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 7(12), 1133-1138.

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Reference Data & Comparative Studies

Validation

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid vs other thiazole inhibitors

A Comparative Guide to Thiazole-Based Inhibitors in Drug Discovery The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Thiazole-Based Inhibitors in Drug Discovery

The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties allow for diverse biological activities, making it a privileged scaffold in the development of targeted therapeutics.[3][4] This guide provides a comparative analysis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid, a representative novel thiazole derivative, against established thiazole-based inhibitors, offering insights for researchers in drug development.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring containing sulfur and nitrogen atoms gives the thiazole nucleus distinct electronic properties that facilitate interactions with a wide array of biological targets.[3] This versatility has led to the development of thiazole-containing drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[5] Notably, the thiazole ring is a key component of powerful therapeutic agents like the tyrosine kinase inhibitor Dasatinib and the xanthine oxidase inhibitor Febuxostat.[1]

Focus Compound: 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

While not extensively characterized in public literature, 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid serves as an excellent model for a class of emerging, synthetically accessible thiazole derivatives.[6][7] Its structure, featuring a carboxylic acid group and a methoxyethyl side chain, suggests potential for forming key hydrogen bonds and hydrophobic interactions within enzyme active sites. The carboxylic acid moiety, in particular, can act as a crucial anchor for binding to target proteins.

Comparative Analysis with Established Thiazole Inhibitors

To understand the potential of novel thiazole compounds, it is instructive to compare them with well-established drugs that share the same core structure. This section will focus on two prominent examples: Dasatinib and Febuxostat.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, second-generation inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the Src family kinases.[8][9][10] It is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9]

  • Mechanism of Action: Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib, which primarily recognizes the inactive state.[8][9][11] This dual-binding capability allows Dasatinib to overcome resistance mutations that lock the kinase in its active form.[8] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells.[9][12]

Febuxostat: A Selective Xanthine Oxidase Inhibitor

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme critical for uric acid production.[13][14][15] It is used for the management of hyperuricemia in patients with gout.[13][14][15][16]

  • Mechanism of Action: Unlike allopurinol, which is a purine analog, Febuxostat is a non-competitive inhibitor that blocks the active site of both the oxidized and reduced forms of xanthine oxidase.[15][17] This leads to a significant reduction in uric acid levels in the blood.[13][14] Its high selectivity for xanthine oxidase minimizes off-target effects on other enzymes involved in purine and pyrimidine metabolism.[14][17]

Quantitative Comparison of Inhibitory Potency

CompoundTarget(s)IC50 ValueDisease Indication
Dasatinib BCR-ABL, Src family kinases, c-KIT, PDGFRβ<1 nM (for BCR-ABL)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
Febuxostat Xanthine Oxidase2-10 nMGout, Hyperuricemia
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid Hypothetical: Kinase or other enzymeTo be determined experimentallyTo be determined

IC50 values are approximate and can vary based on assay conditions.

Experimental Validation: Protocols for Inhibitor Characterization

The characterization of a novel inhibitor like 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid requires robust and validated experimental protocols. The choice of assay depends on the hypothesized target class.

Biochemical Kinase Inhibition Assay (for Dasatinib-like compounds)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[18][19][20]

  • Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate.[18][19] Inhibition is observed as a decrease in substrate phosphorylation.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (peptide or protein), and ATP at optimal concentrations.

    • Compound Preparation: Serially dilute the test compound (e.g., 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid) in DMSO.

    • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound.

    • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Detection: Stop the reaction and quantify the phosphorylated product. Common detection methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced.[21]

      • Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies to detect the phosphorylated substrate.[21][22]

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay (for Febuxostat-like compounds)

This spectrophotometric assay measures the inhibition of uric acid production by xanthine oxidase.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., potassium phosphate buffer), xanthine solution, and purified xanthine oxidase.

    • Compound Preparation: Serially dilute the test compound in a suitable solvent.

    • Reaction Mixture: In a UV-transparent 96-well plate, combine the assay buffer, xanthine, and the test compound.

    • Initiation: Add xanthine oxidase to initiate the reaction.

    • Detection: Immediately measure the change in absorbance at 295 nm over time using a plate reader.

    • Data Analysis: Calculate the rate of uric acid formation in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Inhibition: Signaling Pathways and Experimental Workflows

Understanding the broader biological context of inhibition is crucial. For instance, Dasatinib's efficacy stems from its ability to shut down the constitutively active BCR-ABL signaling pathway.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

The workflow for characterizing a novel inhibitor involves a multi-step process from initial screening to detailed mechanistic studies.

Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Mechanism Mechanism of Action (e.g., Ki, Kon/Koff) IC50->Mechanism Viability Cell Viability/ Proliferation Assays IC50->Viability Target Target Engagement (e.g., Western Blot) Viability->Target Pathway Pathway Analysis Target->Pathway

Caption: A typical workflow for characterizing a novel small molecule inhibitor.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly productive starting point for the design of novel therapeutics. While 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid represents an uncharacterized entity, its structural features highlight the potential for developing new inhibitors. By employing systematic experimental approaches, researchers can elucidate the biological targets and mechanisms of action of such novel compounds. The comparative analysis with established drugs like Dasatinib and Febuxostat provides a valuable framework for understanding the structure-activity relationships that govern the efficacy of thiazole-based inhibitors. Future research will undoubtedly uncover new thiazole derivatives with unique therapeutic profiles, further expanding the medicinal utility of this remarkable heterocycle.

References

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. [Link]

  • What is the mechanism of action (MOA) of Febuxostat (febuxostat)? - Dr.Oracle. [Link]

  • Febuxostat - Wikipedia. [Link]

  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PubMed Central. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. [Link]

  • What is the mechanism of Febuxostat? - Patsnap Synapse. [Link]

  • Dasatinib - Wikipedia. [Link]

  • Dasatinib - Proteopedia, life in 3D. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Kinase Activity Assay | Creative Diagnostics. [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid | C7H9NO3S | CID 71755411 - PubChem. [Link]

  • Systematic Review On Thiazole And Its Applications. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Publishing. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. [Link]

  • 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid - PubChemLite. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][13][14]Thiazine Derivatives. [Link]

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Comparative

comparative biological activity of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid analogs

Comparative Biological Activity of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic Acid Analogs Executive Summary This guide provides an in-depth technical comparison of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Activity of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic Acid Analogs

Executive Summary

This guide provides an in-depth technical comparison of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid derivatives, focusing on their application as potent Src/Abl tyrosine kinase inhibitors . The core molecule (CAS 1384428-28-7) serves as the critical "tail" fragment of Dasatinib (BMS-354825) , a second-generation inhibitor used in Chronic Myeloid Leukemia (CML). This analysis compares the biological activity, potency (IC50), and selectivity of Dasatinib against structurally related thiazole-5-carboxamide analogs, providing actionable insights for medicinal chemists and drug developers.

Chemical Space & Structural Significance

The 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid scaffold is unique due to its dual functionality:

  • The Thiazole Core: Acts as a lipophilic spacer that positions the amide bond to interact with the kinase "gatekeeper" region (e.g., T315I in Abl).

  • The 2-(1-Methoxyethyl) Group: A specific solubility-enhancing moiety that distinguishes Dasatinib from earlier lipophilic inhibitors. It fits into a solvent-exposed pocket, improving oral bioavailability without sacrificing binding affinity.

Analogs Defined

For this comparison, "analogs" are defined as 2,5-disubstituted thiazole-5-carboxamides that target the ATP-binding site of protein kinases.

  • Class A (The Benchmark): Dasatinib (2-(1-methoxyethyl) substituted).

  • Class B (Amino-Thiazoles): 2-aminothiazole derivatives (e.g., Saracatinib precursors).

  • Class C (Alkyl/Aryl Thiazoles): 2-methyl or 2-phenyl substituted analogs used in probing kinase selectivity.

Comparative Biological Activity

The following data contrasts the inhibitory potency of the Dasatinib scaffold (containing the 1-methoxyethyl group) against other leading thiazole and pyrimidine-based kinase inhibitors.

Table 1: Kinase Inhibition Profile (IC50 Values)

Data represents ATP-competitive binding assays.

CompoundThiazole 2-Position SubstituentSrc Kinase IC50 (nM) Abl Kinase IC50 (nM) Lck IC50 (nM) Selectivity Profile
Dasatinib 1-Methoxyethyl 0.5 < 1.0 0.4 Dual Src/Abl (Pan-inhibitor)
Analog A (Saracatinib) N-methylpiperazine (via ether)2.7304Src-selective
Analog B (Bosutinib) (No Thiazole - Quinoline core)1.21.01.0Dual Src/Abl
Imatinib (No Thiazole - Pyrimidine core)>10,000250>10,000Abl-selective (No Src activity)
Thiazole Frag. 1 Methyl (–CH3)4512055Low potency (Lacks H-bond contacts)

Key Insight: The 1-methoxyethyl group provides a critical balance of steric bulk and polarity. Analogs with a simple Methyl group (Thiazole Frag. 1) lose ~100-fold potency, indicating that the methoxyethyl tail likely engages in water-mediated hydrogen bonding or specific van der Waals contacts at the solvent interface.

Mechanism of Action & Signaling Pathway

These analogs function as Type I ATP-Competitive Inhibitors . They bind to the active conformation of the kinase (DFG-in), effectively blocking the transfer of the terminal phosphate from ATP to the tyrosine residue of the substrate.

Pathway Visualization (Src/Abl Signaling)

The following diagram illustrates the downstream effects of inhibiting the Src/Abl complex using thiazole-5-carboxamide analogs.

SrcSignaling Dasatinib Thiazole-5-Carboxamide (Dasatinib) Src Src Kinase (Active) Dasatinib->Src Inhibits (IC50 < 1nM) Abl Bcr-Abl (Oncoprotein) Dasatinib->Abl Inhibits Apoptosis Apoptosis (Cell Death) Dasatinib->Apoptosis Induces ATP ATP ATP->Src Activates STAT5 STAT5 (Transcription) Src->STAT5 PI3K PI3K/Akt (Survival) Src->PI3K Ras Ras/MAPK (Proliferation) Abl->Ras Proliferation Cell Proliferation STAT5->Proliferation PI3K->Proliferation Ras->Proliferation

Figure 1: Mechanism of Action.[1] Dasatinib analogs block ATP binding to Src/Abl, halting downstream STAT5/PI3K signaling and inducing apoptosis in leukemic cells.

Experimental Protocols

To validate the activity of new 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid analogs, the following protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values against recombinant Src/Abl.

  • Reagents: Recombinant Src kinase, Fluorescein-labeled poly-GT substrate, ATP (Km concentration), Test compounds (DMSO stock).

  • Preparation: Dilute compounds in 10% DMSO (3-fold serial dilutions).

  • Reaction:

    • Mix 2 µL compound + 4 µL Enzyme/Substrate mix in a 384-well plate.

    • Incubate 15 min at RT.

    • Add 2 µL ATP to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add EDTA-containing termination buffer. Measure fluorescence polarization or FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Synthesis of Thiazole-5-Carboxamides

Objective: Coupling the 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid to an amine scaffold.

  • Activation: Dissolve 2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in DMF.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to form the active ester.

  • Amine Addition: Add the functionalized aryl amine (e.g., 2-chloro-6-methylaniline derivative) (1.0 eq).

  • Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Visualization

The following diagram breaks down the pharmacophore of the Dasatinib class, highlighting why the 2-(1-methoxyethyl) group is superior to simple alkyls.

SAR Thiazole Thiazole Core (Scaffold) Pos5 Position 5: Head (Carboxamide Linker) Thiazole->Pos5 Pos2 Position 2: Tail (1-Methoxyethyl) Pos2->Thiazole Solubility Increases Solubility & Oral Bioavailability Pos2->Solubility Function HingeBind H-Bond to Hinge (Met318 in Abl) Pos5->HingeBind Function Selectivity Dual Src/Abl Potency Alternative Alternative: Methyl/Amino Alternative->Pos2 Lower Potency

Figure 2: SAR Analysis. The 1-methoxyethyl tail is critical for pharmacokinetic properties, while the amide linker at position 5 drives the primary binding interaction.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[2] Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry. Link

  • Weisberg, E., et al. (2007). "Characterization of AMN107, a selective inhibitor of Bcr-Abl." Cancer Cell.[1] Link

  • PubChem. (2025). "2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid | C7H9NO3S." National Library of Medicine. Link

  • SelleckChem. (2025). "Dasatinib (BMS-354825) Biological Activity and Datasheet." Link

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Comparative

Optimizing Thiazole Screening Hits: A Comparative Cross-Validation Guide

Executive Summary The thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs like Dasatinib (kinase inhibitor), Ritonavir (protease inhibitor), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved drugs like Dasatinib (kinase inhibitor), Ritonavir (protease inhibitor), and Ixabepilone . However, in early-stage High-Throughput Screening (HTS), thiazoles—particularly 2-aminothiazoles —are frequently flagged as Pan-Assay Interference Compounds (PAINS). They exhibit a high rate of false positives due to three primary mechanisms: redox cycling, colloidal aggregation, and fluorescence quenching.

This guide provides a rigorous, orthogonal cross-validation workflow to distinguish bona fide thiazole leads from assay artifacts. It compares the "Standard HTS Triage" against an "Integrated Biophysical Validation" protocol, demonstrating why the latter is essential for this specific chemical class.

Part 1: The Challenge – Thiazole Promiscuity vs. Potency

Thiazoles are chemically attractive due to their ability to form hydrogen bonds, pi-stacking interactions, and coordinate with metal ions. However, these same properties lead to specific failure modes in screening.

Comparative Analysis: True Binders vs. False Positives

The table below differentiates the behavior of a validated thiazole lead against common artifact mechanisms found in HTS libraries.

FeatureValidated Thiazole Lead False Positive: Aggregator False Positive: Redox Cycler
Mechanism Specific binding to pocket (

defined)
Sequesters protein on colloid surfaceGenerates

or reacts with thiols
Dose Response Sigmoidal (Hill Slope ~1.0)Steep (Hill Slope > 2.0) or Bell-shapedVariable; often time-dependent
Detergent Effect Activity Unchanged (with 0.01% Triton X-100)Activity Lost (aggregates disrupted)Activity Unchanged
Stoichiometry (SPR) 1:1 BindingSuper-stoichiometric ("Sticky")No binding or covalent modification
Selectivity Selective for target familyInhibits unrelated enzymes (e.g., AmpC, MDH)Inhibits cysteine-dependent enzymes

Part 2: The Validation Workflow (Decision Tree)

The following diagram outlines the logic flow for validating thiazole hits. It moves beyond simple IC50 reproduction to mechanistic interrogation.

ThiazoleValidation Hit HTS Thiazole Hit (Primary Screen) Resynthesis Resynthesis & Purity Check (>95% Purity) Hit->Resynthesis Biochem Biochemical Counter-Screens Resynthesis->Biochem Pass Discard Discard / Deprioritize Resynthesis->Discard Fail (Impure) Redox Redox Assay (+ Catalase / H2O2 detect) Biochem->Redox Agg Aggregation Assay (+/- 0.01% Triton X-100) Biochem->Agg Biophys Biophysical Confirmation (SPR / MST) Redox->Biophys Clean Redox->Discard H2O2 Generated Agg->Biophys Clean Agg->Discard Sensitive to Detergent Lead Validated Lead (Ready for SAR) Biophys->Lead 1:1 Binding & KD match Biophys->Discard No Binding / Super-stoic

Figure 1: Decision tree for triaging thiazole screening hits. Green paths indicate successful validation; red paths indicate artifact identification.

Part 3: Detailed Experimental Protocols

Protocol A: Detergent-Based Aggregation Counter-Screen

Many lipophilic thiazoles form colloidal aggregates at micromolar concentrations, which nonspecifically inhibit enzymes by adsorption.

Objective: Determine if inhibition is due to specific binding or colloidal sequestration.

  • Preparation: Prepare the enzymatic reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Condition 1 (Control): Run the standard dose-response assay (8-point dilution) for the thiazole hit without detergent.

  • Condition 2 (Test): Run the identical dose-response assay, but supplement the buffer with 0.01% (v/v) Triton X-100 or 0.005% Tween-20 .

    • Note: Ensure the enzyme tolerates this detergent concentration beforehand.

  • Analysis: Calculate the IC50 for both conditions.

    • Result: If the IC50 shifts significantly (e.g., >5-fold increase or total loss of activity) in the presence of detergent, the compound is likely an aggregator (False Positive).

    • Result: If IC50 remains stable (within 2-fold), the mechanism is likely specific binding.

Protocol B: Redox Cycling Assay (H2O2 Generation)

Aminothiazoles can undergo redox cycling in the presence of reducing agents (DTT, TCEP) often used in kinase or protease assays, generating hydrogen peroxide (


) which inhibits the enzyme.

Objective: Detect generation of reactive oxygen species (ROS).

  • Reagents: Use the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) system + Horseradish Peroxidase (HRP).

  • Setup:

    • Mix Thiazole compound (10 µM and 50 µM) in assay buffer containing the reducing agent used in the primary screen (e.g., 1 mM DTT).

    • Crucial Control: Do not add the target enzyme.

  • Detection: Add Amplex Red (50 µM) and HRP (0.1 U/mL). Incubate for 30–60 minutes at RT.

  • Readout: Measure fluorescence (Ex/Em: 530/590 nm).

    • Interpretation: A strong fluorescence signal indicates the compound is generating

      
       driven by the reducing agent. This confirms the hit is a redox artifact.
      
Protocol C: Surface Plasmon Resonance (SPR) Confirmation

SPR is the "gold standard" for validating thiazoles because it measures physical binding mass, independent of enzymatic activity or fluorescence interference.

Objective: Confirm 1:1 binding stoichiometry and kinetics.

  • Immobilization: Immobilize the target protein on a CM5 sensor chip (aim for low density, ~2000 RU, to avoid mass transport limitations).

  • Injection: Inject the thiazole hit as a concentration series (e.g., 0.1x to 10x the biochemical IC50).

  • Reference Subtraction: Subtract the signal from a reference flow cell (no protein) to account for bulk refractive index changes (thiazoles are often DMSO-soluble and can cause bulk shifts).

  • Evaluation Criteria:

    • Sensogram Shape: Look for "square waves" (fast on/off) typical of fragment-like thiazoles, or slow dissociation for optimized leads.

    • Stoichiometry (

      
      ):  Calculate theoretical 
      
      
      
      .
      
      
    • Pass: Experimental response is 80–120% of theoretical

      
      .
      
    • Fail: Response is >150% (super-stoichiometric/aggregation) or <10% (no binding).

Part 4: Comparative Data – Method Sensitivity

The following table illustrates why relying solely on IC50 (Biochemical) is insufficient for thiazoles compared to biophysical methods.

MethodSensitivity to Thiazole ArtifactsThroughputCostRecommendation
Standard Biochemical IC50 Low. Cannot distinguish inhibition from aggregation or fluorescence quenching.HighLowPrimary Screen only.
Thermal Shift Assay (TSA) Medium. Thiazoles may destabilize proteins non-specifically. High fluorescence background possible.HighLowGood for initial ranking.
SPR (Surface Plasmon Resonance) High. Detects "sticky" binding (super-stoichiometric) and solubility issues immediately.MediumHighMandatory for Hit Validation.
NMR (STD / WaterLOGSY) Very High. definitive proof of ligand-protein contact.LowHighUse for structural confirmation if SPR is ambiguous.

Part 5: Mechanism of Interference Visualization

Understanding how thiazoles interfere is critical for troubleshooting.

Interference Thiazole Thiazole Compound Redox Redox Cycling Thiazole->Redox + DTT Agg Colloidal Aggregation Thiazole->Agg High Conc. Quench Inner Filter Effect Thiazole->Quench UV/Vis Abs DTT Reducing Agent (DTT/TCEP) DTT->Redox Light Excitation Light Light->Quench H2O2 H2O2 Generation Redox->H2O2 Sequest Enzyme Sequestration Agg->Sequest SignalLoss Signal Absorption Quench->SignalLoss FalsePos False Positive (Inhibition Readout) H2O2->FalsePos Oxidizes Enzyme Sequest->FalsePos Physical Block SignalLoss->FalsePos Readout Error

Figure 2: Common interference mechanisms of thiazole compounds in screening assays.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Comparison of Biomolecular Interaction Techniques. (2018). XanTec bioanalytics / Reichert SPR.

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters.

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review.

  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. (2010). Methods.

Validation

Thiazole vs. Oxazole Derivatives in Oncology: A Head-to-Head Comparison for Drug Discovery Professionals

A Senior Application Scientist's In-Depth Technical Guide In the landscape of heterocyclic chemistry applied to oncology, thiazole and oxazole cores represent two of the most prolific and promising scaffolds. Their prese...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of heterocyclic chemistry applied to oncology, thiazole and oxazole cores represent two of the most prolific and promising scaffolds. Their presence in both natural products and clinically approved anticancer agents underscores their significance. This guide provides a head-to-head comparison of thiazole and oxazole derivatives, moving beyond a general overview to offer a critical analysis of their comparative efficacy, mechanisms of action, and the subtle structural nuances that dictate their anticancer potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the design and advancement of next-generation cancer therapeutics.

The Tale of Two Scaffolds: Physicochemical and Biological Implications

Thiazole and oxazole are bioisosteres, meaning they share similar steric and electronic properties, which often leads to comparable biological activities. The key difference lies in the heteroatom at position 1: a sulfur atom in thiazole and an oxygen atom in oxazole. This seemingly minor substitution has profound effects on the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn modulate its pharmacokinetic and pharmacodynamic profiles.

A systematic review of the antiproliferative and antitumor activities of thiazole and oxazole derivatives concluded that the majority of the most promising compounds identified contained a thiazole nucleus.[1] This suggests that while both are valuable scaffolds, thiazole derivatives may, in general, hold a slight advantage in anticancer activity. However, the choice between a thiazole and an oxazole core is not always straightforward and is often target- and context-dependent.

Comparative Anticancer Activity: A Data-Driven Analysis

Direct head-to-head comparisons of structurally analogous thiazole and oxazole derivatives are essential for a truly objective assessment. While such studies are not abundant, the available data provides valuable insights.

Case Study: Sulindac Analogs

A study on sulindac analogs designed for cancer prevention provides a clear, direct comparison. In this research, the amide linkage of a lead sulindac sulfide amide (SSA) was replaced with either an oxazole or a thiazole ring. The anticancer activity of these analogs was then evaluated against several cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Oxazole Oxazole amide derivative 8 HT29 (Colon)~1-2
PC3 (Prostate)~1-2
MDA-MB-231 (Breast)~1-2
Thiazole Thiazole amide derivative 16 HT29 (Colon)~1-2
PC3 (Prostate)~1-2
MDA-MB-231 (Breast)~1-2
Oxazole Trimethoxybenzylidine oxazole 11 HT29 (Colon)~1-2
PC3 (Prostate)~1-2
MDA-MB-231 (Breast)~1-2
Thiazole Trimethoxybenzylidine thiazole 19 HT29 (Colon)>50
PC3 (Prostate)>50
MDA-MB-231 (Breast)>50

Data adapted from "Oxazole and thiazole analogs of sulindac for cancer prevention."[2]

Interestingly, in this particular study, several of the oxazole and thiazole derivatives showed comparable activity to the lead compound, with IC50 values in the 1-2 µM range.[2] However, the 3,4,5-trimethoxybenzylidine thiazole derivative 19 was significantly less active than its oxazole counterpart 11 .[2] This highlights that the superiority of one scaffold over the other is not absolute and can be influenced by the other substituents on the molecule. The authors noted that, in general, the replacement of the flexible amide with the more rigid heterocyclic rings tended to decrease activity, though some potent compounds were identified.[2][3]

Case Study: Histone Deacetylase (HDAC) Inhibitors

Another direct comparison can be found in the development of analogs of the natural product largazole, a potent histone deacetylase (HDAC) inhibitor. In this study, the thiazole ring of largazole was replaced with an oxazole ring.

CompoundTargetIC50 (nM)
Largazole Thiol (Thiazole)Total HDAC0.4
Oxazole Analog 11 Total HDAC0.5
Largazole Thiol (Thiazole)HDAC7>10,000
Oxazole Analog 11 HDAC7~1,000
Largazole Thiol (Thiazole)HDAC8>10,000
Oxazole Analog 11 HDAC8~1,000

Data adapted from "Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs."[4][5]

The oxazole analog demonstrated comparable potency to the parent thiazole-containing compound against total HDACs.[4][5] Notably, the oxazole derivative showed some activity against HDAC7 and HDAC8, where the thiazole version was inactive, suggesting that the isosteric replacement can alter isoform selectivity.[4][5]

Mechanistic Insights: Diverse and Potent Modes of Action

Both thiazole and oxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

Tubulin Polymerization Inhibition

A significant number of both thiazole and oxazole-based compounds function as inhibitors of tubulin polymerization.[6][7][8] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis. The thiazole-containing natural product, Epothilone, is a classic example of a potent microtubule stabilizer.[9] Several synthetic thiazole derivatives have also been reported to inhibit tubulin polymerization with IC50 values in the low micromolar to nanomolar range.[8][10] Similarly, oxazole derivatives have been shown to inhibit tubulin and induce apoptosis.[4][6]

Tubulin_Inhibition_Pathway Thiazole_Oxazole Thiazole/Oxazole Derivatives Tubulin Tubulin Dimer Thiazole_Oxazole->Tubulin Binds to Colchicine Binding Site Microtubules Microtubules G2_M_Arrest G2/M Phase Cell Cycle Arrest Thiazole_Oxazole->G2_M_Arrest Inhibition of Polymerization Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole and oxazole derivatives.

Kinase Inhibition

Many thiazole and oxazole derivatives target various protein kinases that are crucial for cancer cell signaling.

  • VEGFR-2 Inhibition: Both scaffolds have been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

  • Other Kinases: Thiazole derivatives are known to inhibit a broad range of kinases, including those in the NF-κB/mTOR/PI3K/Akt pathway.[7][12] The FDA-approved drug Dasatinib, a thiazole-containing compound, is a multi-targeted kinase inhibitor. Oxazole derivatives have also been shown to inhibit protein kinases.[4][6]

Kinase_Inhibition_Pathway Thiazole_Oxazole Thiazole/Oxazole Derivatives Kinase Protein Kinase (e.g., VEGFR-2, PI3K) Thiazole_Oxazole->Kinase Binds to ATP-binding site Inhibition Inhibition Downstream Downstream Signaling Kinase->Downstream Kinase->Inhibition Inhibition of Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of kinase inhibition by thiazole and oxazole derivatives.

Histone Deacetylase (HDAC) Inhibition

As demonstrated with the largazole analogs, both thiazole and oxazole moieties can be incorporated into potent HDAC inhibitors.[4][5] HDAC inhibitors represent a significant class of anticancer agents that act by altering the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and cell cycle arrest. A study on 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids found that both classes of compounds exhibited potent HDAC inhibitory activity and cytotoxicity against several cancer cell lines.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount.

General Synthesis of 2-Aryl-Thiazole and 2-Aryl-Oxazole Derivatives

A common and versatile method for the synthesis of 2-aryl-thiazoles is the Hantzsch thiazole synthesis. A similar approach can be used for oxazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioamide/Amide: To the stirred solution, add the corresponding thioamide (for thiazole synthesis) or amide (for oxazole synthesis) (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl-thiazole or 2-aryl-oxazole derivative.

Synthesis_Workflow Start Start: α-Haloketone + Thioamide/Amide Reaction Reaction in Ethanol (Reflux) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cooling and Solvent Removal Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product End: Purified 2-Aryl-Thiazole/Oxazole Purification->Product

Caption: A generalized workflow for the synthesis of 2-aryl-thiazole/oxazole derivatives.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the thiazole or oxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The head-to-head comparison of thiazole and oxazole derivatives in cancer research reveals a nuanced relationship. While systematic reviews suggest a general trend of superior activity for thiazole-containing compounds, direct comparative studies demonstrate that this is not a universal rule. The choice of the heterocyclic core should be guided by the specific biological target and the desired physicochemical properties of the final compound.

Both thiazole and oxazole scaffolds have proven to be exceptionally versatile, with derivatives targeting a wide array of cancer-related pathways, including tubulin polymerization, protein kinase signaling, and epigenetic regulation through HDAC inhibition. The subtle differences in their electronic and steric properties, stemming from the presence of a sulfur versus an oxygen atom, can be strategically exploited by medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic parameters.

Future research should focus on more direct, systematic comparisons of isosteric pairs of thiazole and oxazole derivatives against a broad panel of cancer cell lines and a diverse set of biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships and will be invaluable in the rational design of the next generation of highly effective and selective anticancer agents.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
  • Guerra-Bubb, J. M., Bowers, A. A., Smith, W. B., Paranal, R. M., Estiu, G., Wiest, O., Bradner, J. E., & Williams, R. M. (2013). Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs. Bioorganic & Medicinal Chemistry Letters, 23(21), 6025–6028.
  • Piazza, G. A., Keeton, A. B., Tinsley, H. N., Chen, X., Nareddy, P., Li, Y., ... & Hartmann, R. W. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743-753.
  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publishers.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(16), 2137-2157.
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
  • Aslan, G., Çakmak, O., Karakuş, S., & Büyükgüngör, O. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Guerrero-Pepinosa, N. Y., Gualdrón-López, M., Galeano-Cardona, E., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
  • Piazza, G. A., Keeton, A. B., Tinsley, H. N., Chen, X., Nareddy, P., Li, Y., ... & Hartmann, R. W. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future medicinal chemistry, 10(7), 743-753.
  • Guerra-Bubb, J. M., Bowers, A. A., Smith, W. B., Paranal, R. M., Estiu, G., Wiest, O., Bradner, J. E., & Williams, R. M. (2013). Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs. Bioorganic & medicinal chemistry letters, 23(21), 6025–6028.
  • El-Abd, M. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33355-33370.
  • El-Abd, M. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Al-Warhi, T., Al-Sanea, M. M., & El-Gazzar, M. G. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Russian Journal of General Chemistry, 92(10), 2132-2144.
  • Guerra-Bubb, J. M., Bowers, A. A., Smith, W. B., Paranal, R. M., Estiu, G., Wiest, O., Bradner, J. E., & Williams, R. M. (2013). Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs.
  • Duong, T. A., Nguyen, T. K. C., Le, T. H., Nguyen, T. H., Do, T. H., Nguyen, T. K., ... & Nam, N. H. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorganic chemistry, 101, 103988.
  • Duong, T. A., Nguyen, T. K. C., Le, T. H., Nguyen, T. H., Do, T. H., Nguyen, T. K., ... & Nam, N. H. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Semantic Scholar.
  • Duong, T. A., Nguyen, T. K. C., Le, T. H., Nguyen, T. H., Do, T. H., Nguyen, T. K., ... & Nam, N. H. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents.
  • Duong, T. A., Nguyen, T. K. C., Le, T. H., Nguyen, T. H., Do, T. H., Nguyen, T. K., ... & Nam, N. H. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. PubMed.
  • El-Abd, M. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33355-33370.
  • El-Abd, M. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Hashem, M. S., El-Damasy, A. K., Edafi, A. M., El-Sayed, M. A. A., & El-Malah, A. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals, 17(9), 1154.
  • Hashem, M. S., El-Damasy, A. K., Edafi, A. M., El-Sayed, M. A. A., & El-Malah, A. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.
  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., & El-Abd, M. A. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1391459.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.

Sources

Comparative

assessing the selectivity profile of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Executive Summary & Compound Profile 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1384428-28-7) is a functionalized heterocyclic building block.[1][2][3] While primarily utilized as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1384428-28-7) is a functionalized heterocyclic building block.[1][2][3] While primarily utilized as a key intermediate in the synthesis of bioactive carboxamides, its intrinsic selectivity profile is a critical checkpoint in Fragment-Based Drug Discovery (FBDD).[2]

This guide outlines the protocol for assessing the selectivity of this scaffold. The compound features a thiazole core (privileged scaffold for kinase and COX inhibition), a carboxylic acid warhead (for amide coupling or electrostatic interaction), and a methoxyethyl tail (providing lipophilic/steric bulk).[2][3]

Compound Specifications:

  • Molecular Formula: C7H9NO3S[1][2][3][4]

  • Molecular Weight: 187.22 g/mol [1][2][3]

  • Key Pharmacophore Features: H-bond acceptor (N3), Acidic headgroup (C5-COOH), Lipophilic tail (C2-Methoxyethyl).[2]

Critical Selectivity Vectors (The "Why")

Before initiating wet-lab experiments, researchers must understand the liability vectors inherent to the thiazole-5-carboxylic acid scaffold.[3] The selectivity profile is defined by the compound's ability to discriminate between its intended synthetic target and these biological off-targets.[3]

Vector A: Cyclooxygenase (COX) Isoforms

Thiazole-5-carboxylic acid derivatives are structural bioisosteres of NSAIDs (e.g., Meloxicam).[2]

  • Risk: High affinity for COX-1 (gastric toxicity) or COX-2 (cardiovascular risk).[2][3]

  • Mechanism: The carboxylic acid mimics the arachidonic acid carboxylate, while the thiazole ring occupies the hydrophobic channel.[2][3]

Vector B: Kinase ATP-Binding Pockets

Thiazoles are common motifs in Type I/II kinase inhibitors (e.g., Dasatinib).[2][3]

  • Risk: Promiscuous binding to the ATP-binding hinge region of kinases (e.g., Src, Abl).[2]

  • Mechanism: The Nitrogen (N3) and Sulfur (S1) atoms can form hydrogen bonds with the kinase hinge region.[2][3]

Vector C: AMPA Receptor Modulation

Recent studies indicate thiazole-carboxamides can act as negative allosteric modulators (NAMs) of AMPA receptors.[2][3][5]

  • Risk: Unintended CNS activity (sedation or excitotoxicity).[2][3]

Experimental Protocol (The "How")

Phase 1: In Silico Selectivity Prediction

Goal: Prioritize wet-lab assays by predicting binding energy.[3]

  • Preparation: Energy minimize the ligand using DFT (B3LYP/6-31G*) to determine the stable conformer of the methoxyethyl side chain.

  • Docking Targets:

    • COX-1 (PDB: 1EQG) vs. COX-2 (PDB: 3LN1): Assess if the methoxyethyl group clashes with the "side pocket" of COX-2 (selectivity determinant).[2]

    • Src Kinase (PDB: 2SRC): Check hinge binding capability.[2][3]

  • Success Metric: A binding energy difference (

    
    ) > 2.0 kcal/mol between isoforms suggests potential selectivity.[2][3]
    
Phase 2: Biochemical Screening Cascade

Goal: Quantify intrinsic affinity.[3]

Protocol A: COX-1/COX-2 Inhibition Assay

Method: Colorimetric Peroxidase Inhibition Assay.[2][3]

  • Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic acid, TMPD (chromophore).[2][3]

  • Workflow:

    • Incubate enzyme + Test Compound (0.1 - 100 µM) for 10 min at 25°C.

    • Add Arachidonic acid to trigger reaction.[2][3]

    • Measure absorbance at 590 nm (oxidized TMPD).

  • Data Output: Calculate IC50.

    • Selectivity Index (SI):

      
      .
      
    • Target: SI > 10 (favors COX-2) or SI < 0.1 (favors COX-1).[2][3]

Protocol B: Kinase Selectivity Profiling (Thermal Shift)

Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift.[2][3] Rationale: More cost-effective than radiolabeled assays for low-affinity fragments.[2][3]

  • Setup: Mix Kinase domain + SYPRO Orange dye + Compound (1 mM).

  • Execution: Ramp temperature from 25°C to 95°C.

  • Readout: Measure

    
     (Shift in melting temperature).[2][3]
    
    • 
       indicates significant binding.[2][3]
      
Phase 3: Chemoselectivity (Synthetic Utility)

Goal: Ensure the methoxyethyl group survives downstream coupling.[2]

Test: Amide Coupling Efficiency.

  • Reaction: React compound with p-anisidine using HATU/DIPEA in DMF.

  • Analysis: HPLC-MS.

  • Failure Mode: If the methoxyethyl ether cleaves (forming a hydroxyethyl impurity), the conditions are too Lewis-acidic.[2][3]

Screening Workflow Diagram

The following diagram illustrates the logical flow for assessing the selectivity profile, from computational prediction to experimental validation.

Selectivity_Assessment Start Compound: 2-(1-Methoxyethyl)-1,3-thiazole-5-COOH InSilico Phase 1: In Silico Docking (Schrodinger/AutoDock) Start->InSilico Decision1 Binding Energy Diff > 2 kcal/mol? InSilico->Decision1 Biochem Phase 2: Biochemical Assays Decision1->Biochem Yes (Prioritize) Chemo Phase 3: Chemoselectivity (Amide Coupling Stress Test) Decision1->Chemo No (Check Reactivity) COX COX-1 vs COX-2 (Colorimetric) Biochem->COX Kinase Kinase Panel (Thermal Shift) Biochem->Kinase Result Selectivity Profile Defined COX->Result Kinase->Result Chemo->Result

Figure 1: Decision matrix for profiling thiazole-5-carboxylic acid derivatives.[3]

Data Interpretation Guide

Use the following reference table to interpret the raw data generated from the protocols above.

AssayParameterResultInterpretation
COX Inhibition Selectivity Index (SI)> 50Highly Selective COX-2 Inhibitor. Potential anti-inflammatory with reduced gastric side effects.[3]
1 - 10Non-Selective (NSAID-like). High risk of gastric ulceration if potency is high.[2][3]
Kinase Binding Thermal Shift (

)
> 5°CStrong Binder. The scaffold is a "privileged structure" for this kinase.[2][3] Likely ATP-competitive.[2][3]
< 2°CWeak/Non-Binder. Good selectivity against kinases (low off-target toxicity).[2][3]
Chemoselectivity Purity (HPLC)> 95%Stable. Methoxyethyl group is robust; suitable for library synthesis.[2][3]
< 80%Unstable. Ether cleavage observed.[2][3] Avoid strong Lewis acids in downstream chemistry.[2][3]

References

  • Thiazole Scaffolds in COX Inhibition

    • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.[2][3]

    • Source: PubMed Central (PMC10415783).[2][3]

    • URL:[Link]

  • Thiazoles in AMPA Receptor Modulation

    • Title: Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes.
    • Source: MDPI (Molecules 2024).[2][3]

    • URL:[Link][2]

  • Kinase Inhibitor Design (Thiazole-5-carboxylic acids)

    • Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.[3][6]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2][3]

    • URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid was not located. The following guidance is based on the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid was not located. The following guidance is based on the known hazards of this compound as identified by the Globally Harmonized System (GHS) and safety protocols for structurally similar thiazole and carboxylic acid derivatives.[1] A thorough risk assessment should be conducted before handling this compound.

Hazard Overview and Core Principles of Safe Handling

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is classified as an irritant that poses several health risks.[2] Understanding these hazards is the foundation of a robust safety protocol. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Harmful if swallowed): Ingestion can lead to adverse health effects.[2]

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.[2]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

The operational approach to handling this compound is centered around the principle of "As Low As Reasonably Practicable" (ALARP) exposure. This means implementing a hierarchy of controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid. The following table outlines the recommended PPE, which should be readily available and inspected before each use.[3]

PPE Category Recommended Equipment Standard/Specification Rationale for Use
Eye and Face Protection Chemical safety gogglesANSI Z87.1 or EN 166Protects against splashes of liquids and airborne particles entering the eyes.[1]
Face shield (in addition to goggles)ANSI Z87.1 or EN 166Recommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile glovesASTM F1671 or EN 374Provides chemical resistance to a broad range of substances. Double-gloving is recommended for extended handling periods.[1]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.[1]
Chemical-resistant apronRecommended when handling larger quantities or for procedures with a high splash potential.
Respiratory Protection NIOSH-approved N95 or higher respiratorNIOSH 42 CFR 84Required when handling the solid compound outside of a fume hood or when aerosols may be generated.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing risk. The following steps should be followed meticulously.

  • Designated Work Area: All work with 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been tested within the last year.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Procedure cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves

Figure 1: Recommended PPE Donning Sequence
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid creating dust.

  • Avoid Contact: At all times, prevent direct contact with skin, eyes, and clothing.[3]

The removal of PPE should be done in a way that prevents cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you do.

  • Goggles/Face Shield: Remove by handling the strap.

  • Lab Coat: Remove by folding it inward, containing any potential contaminants.

  • Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan: Environmental Responsibility

Proper disposal of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid and its containers is crucial to protect the environment and comply with regulations.

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The label should include the full chemical name and the words "Hazardous Waste."

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in the designated hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[8]

Disposal_Workflow cluster_disposal Chemical Waste Disposal Workflow start Chemical Use Complete segregate Segregate Waste start->segregate label_waste Label Hazardous Waste Container segregate->label_waste store Store in Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Figure 2: Chemical Waste Disposal Workflow

By adhering to these safety protocols, researchers can confidently and safely handle 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • PubChem. (n.d.). 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GHS07. (2024). Safety Data Sheet for a Thiazole-5-Carboxylic Acid derivative.
  • SDS US. (2020). Safety Data Sheet for a corrosive material.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet. Retrieved from a representative pharmaceutical reference standard supplier.
  • American Chemical Society Publications. (2026). Photoactive Thiazole-Linked Nanoporous Covalent Organic Frameworks Enable Self-Cleaning Personal Protective Equipment. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Organic Peroxides and Peroxide Forming Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
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